N-(2,3-Dimethylphenyl)-4-{4-[(2,3-dimethylphenyl)carbamoyl]phenoxy}benzamide
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Overview
Description
N-(2,3-Dimethylphenyl)-4-{4-[(2,3-dimethylphenyl)carbamoyl]phenoxy}benzamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of two 2,3-dimethylphenyl groups attached to a benzamide core through a phenoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-4-{4-[(2,3-dimethylphenyl)carbamoyl]phenoxy}benzamide typically involves multiple steps:
Formation of the Amide Bond: The initial step involves the reaction of 2,3-dimethylphenylamine with 4-chlorobenzoic acid to form the corresponding amide.
Phenoxy Linkage Formation: The next step involves the reaction of the amide with 4-hydroxybenzoic acid to form the phenoxy linkage.
Final Coupling: The final step involves the coupling of the intermediate with another molecule of 2,3-dimethylphenylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethylphenyl)-4-{4-[(2,3-dimethylphenyl)carbamoyl]phenoxy}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-(2,3-Dimethylphenyl)-4-{4-[(2,3-dimethylphenyl)carbamoyl]phenoxy}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylphenyl)-4-{4-[(2,3-dimethylphenyl)carbamoyl]phenoxy}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide
- N-(2,3-Dimethylphenyl)-2-[(2,3-dimethylphenyl)carbamoyl]methyl]amino)acetamide hydrochloride
Uniqueness
N-(2,3-Dimethylphenyl)-4-{4-[(2,3-dimethylphenyl)carbamoyl]phenoxy}benzamide is unique due to its specific structural features, such as the phenoxy linkage and the presence of multiple 2,3-dimethylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C30H28N2O3 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-4-[4-[(2,3-dimethylphenyl)carbamoyl]phenoxy]benzamide |
InChI |
InChI=1S/C30H28N2O3/c1-19-7-5-9-27(21(19)3)31-29(33)23-11-15-25(16-12-23)35-26-17-13-24(14-18-26)30(34)32-28-10-6-8-20(2)22(28)4/h5-18H,1-4H3,(H,31,33)(H,32,34) |
InChI Key |
PQPFRMSKGSLGEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4C)C)C |
Origin of Product |
United States |
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